S-苯基-L-半胱氨酸

描述

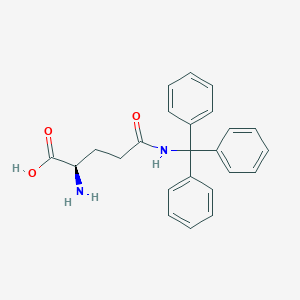

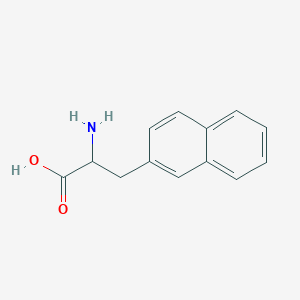

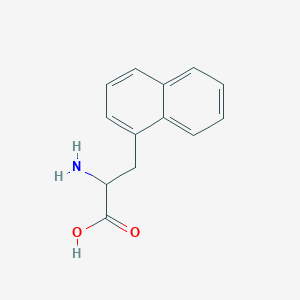

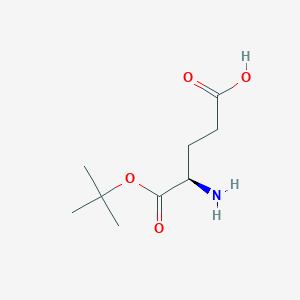

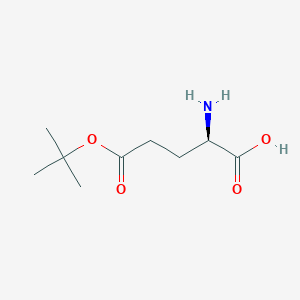

S-Phenyl-L-cysteine is an amino acid with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as 3-(Phenylthio)-L-Alanine and 4-Thia-L-homophenylalanine .

Synthesis Analysis

S-Phenyl-L-cysteine can be synthesized in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .Molecular Structure Analysis

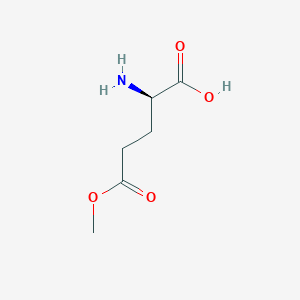

The molecular structure of S-Phenyl-L-cysteine consists of a phenyl group attached to a cysteine molecule via a sulfur atom . The SMILES string representation of the molecule isNC@@HC(O)=O . Chemical Reactions Analysis

S-Phenyl-L-cysteine can be synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . It can also be a precursor for the synthesis of S-phenylmercapturic acid, a urinary metabolite of benzene .Physical And Chemical Properties Analysis

S-Phenyl-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 361.5±37.0 °C at 760 mmHg, and a flash point of 172.4±26.5 °C . It also has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 89 Å2, and a molar volume of 152.6±5.0 cm3 .科学研究应用

Antiretroviral/Protease Inhibitor for HIV

S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . It exhibits the dual advantages of showing long-term effects and having a chemical configuration that is comparable to the anti-AIDS drug nelfinavir . The possibility that S-Phenyl-L-cysteine can, like nelfinavir, act as an effective suppressant of HIV protease has increased the importance of developing more tractable approaches for producing these chemical compounds .

Chemoenzymatic Synthesis

Optically active S-Phenyl-L-cysteine was prepared in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The chemoenzymatic method used a four-step reaction sequence, starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .

Biological Activation Mechanisms

The potential for the synthesis of phenyl-L-cysteine and its use in multiple biological activation mechanisms has been underscored . This has inspired pharmaceutical chemical scientists to explore new and effective routes to its synthesis .

Peptide Synthesis

S-Phenyl-L-cysteine is used in peptide synthesis . It is one of the amino acids, resins, and reagents used for peptide synthesis .

Reaction with Metabolites of Benzene

S-Phenyl-L-cysteine reacts with the metabolites of benzene. This reaction was studied in the context of characterizing the major adducts formed by the reaction of the metabolites of benzene with rat hemoglobin in vivo .

Preparation of Active S-Phenyl-L-cysteine

S-Phenyl-L-cysteine was synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . This method resulted in high-purity, optically active S-Phenyl-L-cysteine being efficiently and inexpensively obtained in a total yield of 81.3% (>99.9% purity) .

作用机制

Target of Action

S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for the human immunodeficiency virus (HIV) . The primary target of S-Phenyl-L-cysteine is the HIV protease, an enzyme that is crucial for the life-cycle of HIV .

Mode of Action

It is believed to act in a manner similar to nelfinavir, a well-known anti-aids drug . Like nelfinavir, S-Phenyl-L-cysteine may inhibit the HIV protease, thereby preventing the virus from maturing and proliferating .

Biochemical Pathways

S-Phenyl-L-cysteine is synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . This chemoenzymatic method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase . The affected pathway is the cysteine-biosynthetic pathway .

Result of Action

The molecular and cellular effects of S-Phenyl-L-cysteine’s action are primarily related to its potential role as an antiretroviral/protease inhibitor . By inhibiting the HIV protease, S-Phenyl-L-cysteine may prevent the maturation and proliferation of HIV, thereby exerting an antiretroviral effect .

Action Environment

安全和危害

S-Phenyl-L-cysteine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

属性

IUPAC Name |

(2R)-2-amino-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUBQWNJDIAEES-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187882 | |

| Record name | beta-Phenylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Phenylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

S-Phenyl-L-cysteine | |

CAS RN |

34317-61-8 | |

| Record name | beta-Phenylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)